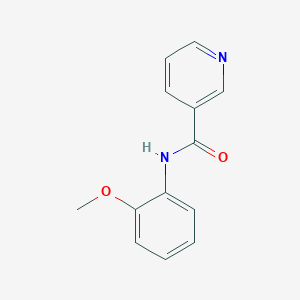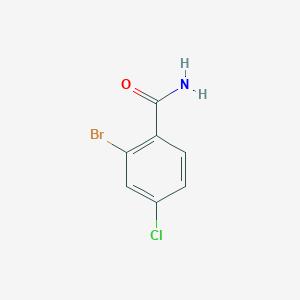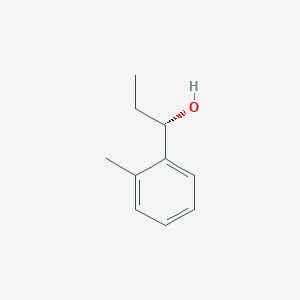
(S)-1-(2-Methylphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Methylphenyl)-1-propanol is a chiral secondary alcohol that is widely used in the synthesis of various pharmaceuticals and natural products. It is also known as (S)-2-methyl-1-phenylpropan-1-ol or (S)-α-methylbenzyl alcohol. This compound has a unique molecular structure that makes it an important reagent in organic chemistry.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Methylphenyl)-1-propanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on the human body. However, it may have toxic effects if ingested or inhaled in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (S)-1-(2-Methylphenyl)-1-propanol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral compounds. However, its limitations include its high cost and low availability.
Direcciones Futuras
There are many potential future directions for the research on (S)-1-(2-Methylphenyl)-1-propanol. One of the most promising areas is the development of new methods for the synthesis of this compound, which may lead to more efficient and cost-effective production. Another potential direction is the exploration of its potential applications in the synthesis of new pharmaceuticals and natural products. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of (S)-1-(2-Methylphenyl)-1-propanol can be achieved through various methods. One of the most common methods is the asymmetric reduction of acetophenone with a chiral reducing agent. This reaction can be catalyzed by various chiral catalysts, such as chiral oxazaborolidine, chiral phosphine, and chiral imidazolidinone.
Aplicaciones Científicas De Investigación
(S)-1-(2-Methylphenyl)-1-propanol has been widely used in scientific research as a chiral building block for the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the anticancer agent paclitaxel, the anti-inflammatory agent celecoxib, and the antihypertensive agent carvedilol.
Propiedades
Número CAS |
117409-10-6 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S)-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
Clave InChI |
BYEMOPAVGULHAT-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1C)O |
SMILES |
CCC(C1=CC=CC=C1C)O |
SMILES canónico |
CCC(C1=CC=CC=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





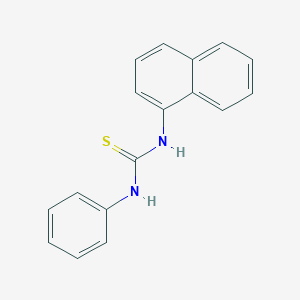
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
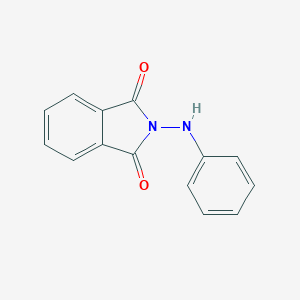

![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)
